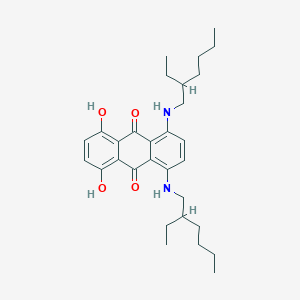
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylhexylamine groups attached to the anthraquinone core, which is further substituted with hydroxyl groups at positions 5 and 8. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Amination: The hydroxyl groups at positions 1 and 4 are substituted with 2-ethylhexylamine through a nucleophilic substitution reaction. This step requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified by recrystallization from a solvent mixture, such as water and ethanol, to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification and Isolation: Industrial purification techniques, such as column chromatography and crystallization, are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a redox-active molecule in organic redox flow batteries due to its multiple oxidation states.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage systems like redox flow batteries . The molecular targets and pathways involved include electron transfer processes and interactions with redox-active species.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the ethylhexylamine groups.
1,4-Dihydroxyanthraquinone: Lacks the amino groups and has only hydroxyl groups.
1,4-Bis((2-methoxyethyl)amino)anthraquinone: Similar structure with different alkylamine groups.
Uniqueness
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct redox properties and solubility characteristics. This makes it particularly suitable for applications in redox flow batteries and other energy storage systems .
Propiedades
Número CAS |
295800-70-3 |
|---|---|
Fórmula molecular |
C30H42N2O4 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
1,4-bis(2-ethylhexylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-5-9-11-19(7-3)17-31-21-13-14-22(32-18-20(8-4)12-10-6-2)26-25(21)29(35)27-23(33)15-16-24(34)28(27)30(26)36/h13-16,19-20,31-34H,5-12,17-18H2,1-4H3 |
Clave InChI |
HJPZLFBZKDXVOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




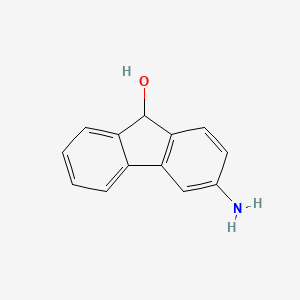
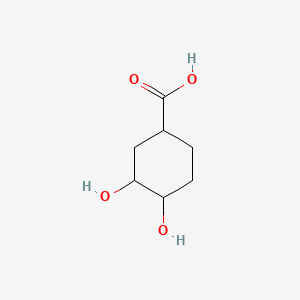
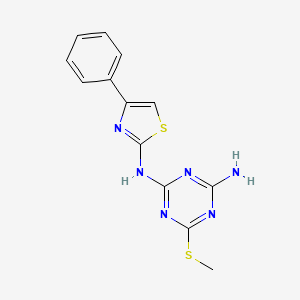
![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
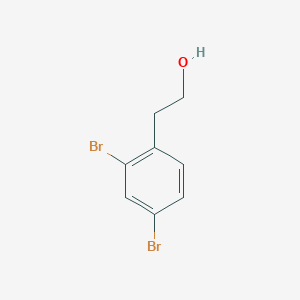
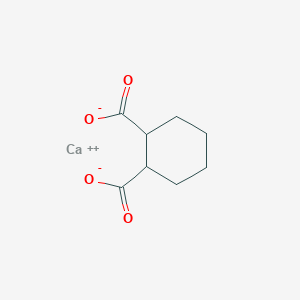
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
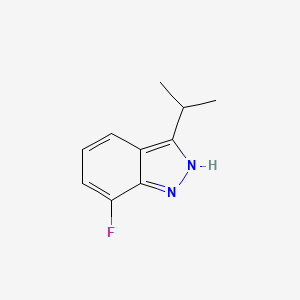
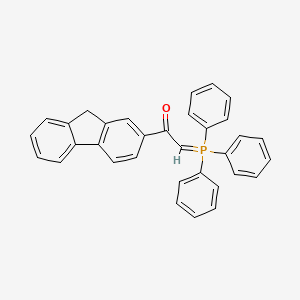
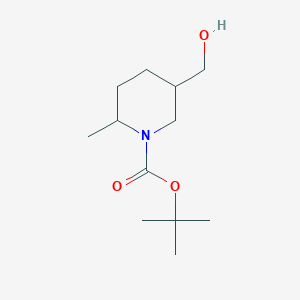
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
